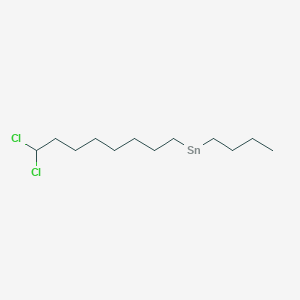

Butyl(8,8-dichlorooctyl)stannane

CAS No.: 18478-30-3

Cat. No.: VC19696310

Molecular Formula: C12H24Cl2Sn

Molecular Weight: 357.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18478-30-3 |

|---|---|

| Molecular Formula | C12H24Cl2Sn |

| Molecular Weight | 357.9 g/mol |

| IUPAC Name | butyl(8,8-dichlorooctyl)tin |

| Standard InChI | InChI=1S/C8H15Cl2.C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-3-4-2;/h8H,1-7H2;1,3-4H2,2H3; |

| Standard InChI Key | XCINKFDTFBDHAT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[Sn]CCCCCCCC(Cl)Cl |

Introduction

Structural Characteristics of Butyl(8,8-Dichlorooctyl)stannane

Molecular Architecture

The compound’s structure consists of a tetravalent tin center coordinated to three distinct groups:

-

A butyl group (-C₄H₉), providing steric bulk and influencing solubility.

-

An 8,8-dichlorooctyl chain (-C₈H₁₅Cl₂), introducing hydrophobicity and potential sites for electrophilic substitution.

-

Two chlorine atoms at the terminal position of the octyl chain, enhancing polarity and reactivity.

This configuration aligns with general organotin chemistry principles, where alkyl/aryl groups and halides modulate electronic and steric environments . The octyl chain’s dichloro substitution likely induces conformational rigidity, as observed in bistannoles with elongated substituents .

Bonding and Stereochemistry

Tin’s tetrahedral geometry in organostannanes is well-documented . In Butyl(8,8-dichlorooctyl)stannane, the Sn-C bond lengths are expected to approximate 2.13–2.18 Å, consistent with single-bonded tin-alkyl interactions . The chlorine atoms on the octyl chain may engage in weak intramolecular interactions, though crystallographic data for this specific compound remain unavailable.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

The compound can likely be synthesized via alkylation of tin halides or Grignard reactions:

-

Halide Displacement:

Subsequent reduction or ligand exchange would yield the final product.

-

Transmetalation:

Utilizing organolithium reagents to transfer alkyl groups to tin precursors, a method validated for di-tert-butyltin dichloride .

Purification and Characterization

-

Chromatography: Silica gel column chromatography could isolate the product, leveraging polarity differences between starting materials and byproducts.

-

Spectroscopic Analysis:

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Estimated at <30°C due to the long alkyl chains, contrasting with di-tert-butyltin dichloride’s higher mp (40–42°C) .

-

Boiling Point: Likely exceeds 200°C, inferred from analogous chlorinated stannanes .

Solubility and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume